molecular formula C9H17NO6 B14762103 (2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid

(2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid

Cat. No.: B14762103
M. Wt: 235.23 g/mol
InChI Key: LFEMHHUATHEIIW-UHFFFAOYSA-N
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Description

(2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid is a complex organic compound with multiple hydroxyl groups and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as pyrrolidine derivatives and dihydroxy compounds. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and advanced purification processes to achieve high purity and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in the industrial production of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups into carbonyl groups.

    Reduction: Reduction reactions can modify the functional groups, potentially converting carbonyl groups back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biomolecules allows it to act as a substrate or inhibitor in various biochemical assays.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure may enable it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its multiple functional groups allow for various chemical modifications, making it useful in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C9H17NO6

Molecular Weight

235.23 g/mol

IUPAC Name

3-[3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C9H17NO6/c11-3-5-8(15)9(16)6(4-12)10(5)2-1-7(13)14/h5-6,8-9,11-12,15-16H,1-4H2,(H,13,14)

InChI Key

LFEMHHUATHEIIW-UHFFFAOYSA-N

Canonical SMILES

C(CN1C(C(C(C1CO)O)O)CO)C(=O)O

Origin of Product

United States

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